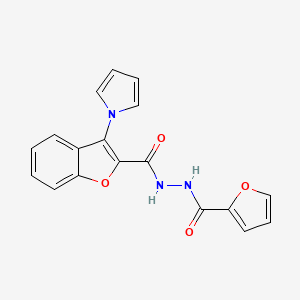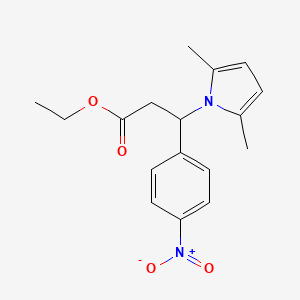![molecular formula C19H19ClN2O B3160427 N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide CAS No. 866042-90-2](/img/structure/B3160427.png)
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
This suggests that they may have significant therapeutic potential that could be explored in future research .
Análisis Bioquímico
Biochemical Properties
N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can alter metabolic pathways, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. This inhibition is achieved through competitive binding at the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure may lead to gradual degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the arachidonic acid pathway, reducing the production of inflammatory mediators. Additionally, it can modulate the activity of enzymes involved in cellular respiration, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects. Additionally, binding proteins can facilitate its distribution within the cellular environment, influencing its localization and activity .
Subcellular Localization
N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences cellular respiration and energy production. Additionally, its presence in the nucleus can affect gene expression and cell signaling pathways .
Propiedades
IUPAC Name |
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-3-19(23)21-11-15-16(20)8-6-10-18(15)22-12-13(2)14-7-4-5-9-17(14)22/h4-10,12H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHRRTUGRQLCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172030 | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-90-2 | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160348.png)


![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)
![N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3160361.png)

![N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide](/img/structure/B3160375.png)
![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)



![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3160420.png)
![N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea](/img/structure/B3160424.png)
